N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics. The compound’s structure incorporates a thiophene ring, a phenylformamido group, and a methanethioyl group, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE typically involves the condensation of thiophene-2-carboxylic acid derivatives with phenylformamido and methanethioyl groups. One common method includes the following steps:
Formation of Thiophene-2-Carboxylic Acid Derivative: The thiophene ring is functionalized to introduce a carboxylic acid group at the 2-position.
Condensation Reaction: The thiophene-2-carboxylic acid derivative is reacted with phenylformamido and methanethioyl reagents under specific conditions, such as the presence of a dehydrating agent like phosphorus pentasulfide (P4S10) or thionyl chloride (SOCl2).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various substituents like halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, alkylated, or nitrated thiophene derivatives
Scientific Research Applications
N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.
Mechanism of Action
The mechanism of action of N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}FURAN-2-CARBOXAMIDE
- 2-NITRO-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE
- 5-CHLORO-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE
Uniqueness
N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(thiophene-2-carbonylamino)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(9-5-2-1-3-6-9)14-13(19)16-15-12(18)10-7-4-8-20-10/h1-8H,(H,15,18)(H2,14,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDSAPNHYWIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51085352 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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